![molecular formula C15H22N2O2S B3847168 N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide](/img/structure/B3847168.png)
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide
説明
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was first synthesized in 2012 by Takeda Pharmaceutical Company Limited. TAK-659 has been found to have potential therapeutic benefits for the treatment of various types of cancer and autoimmune diseases.
作用機序
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide inhibits the activity of BTK, ITK, and JAK3 by binding to the ATP-binding site of these kinases. This prevents the transfer of phosphate groups to downstream targets, leading to the inhibition of cell proliferation and survival. N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has also been found to induce apoptosis in cancer cells and modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines, which play a crucial role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are some limitations to its use in lab experiments, including its high cost and limited availability.
将来の方向性
For the research and development of N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide include the investigation of its efficacy in combination with other agents, the development of more potent and selective inhibitors, and the exploration of its potential use in other diseases.
科学的研究の応用
N-(2-methoxyphenyl)-3-(tetrahydro-2H-thiopyran-4-ylamino)propanamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer and autoimmune diseases. It has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the proliferation and survival of cancer cells and the immune response.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(thian-4-ylamino)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-14-5-3-2-4-13(14)17-15(18)6-9-16-12-7-10-20-11-8-12/h2-5,12,16H,6-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSUGTAZDXPBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCNC2CCSCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。